synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide and its derivatives
synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide and its derivatives
This guide details the strategic synthesis of N-(5-methylpyridin-2-yl)piperidine-4-carboxamide , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., ROCK, JAK) and GPCR ligands (e.g., 5-HT1F agonists like Lasmiditan).[1][2]
The core synthetic challenge lies in the electronic deactivation of the 2-aminopyridine system .[2] The endocyclic nitrogen withdraws electron density from the exocyclic amino group, rendering it a poor nucleophile.[2][3] Standard coupling protocols (EDC/HOBt) frequently result in low yields or incomplete conversion.[1][2] This guide prioritizes high-energy activation strategies to overcome this barrier.
Retrosynthetic Analysis & Strategy
The molecule is best disconnected at the amide bond.[2] Due to the incompatibility of the secondary amine on the piperidine ring with the coupling conditions, a protecting group (PG) strategy is mandatory.[2]
-
Bond Disconnection: Amide bond between Piperidine-C4-carbonyl and Pyridine-C2-amine.[1][2]
-
Key Intermediates:
-
Critical Decision Point: Activation of the carboxylic acid.[2][4][5][6]
Synthesis Workflow Diagram
Caption: Step-wise synthetic workflow from starting materials to the final deprotected scaffold.
Detailed Synthetic Protocols
Step 1: Protection (If starting from Piperidine-4-carboxylic acid)
Note: N-Boc-piperidine-4-carboxylic acid is commercially available.[1][2] If synthesizing, follow below.
Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Di-tert-butyl dicarbonate (Boc
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in 1,4-dioxane/water (1:1 v/v).
-
Add NaOH (2.5 eq) followed by Boc
O (1.1 eq) at 0°C. -
Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Acidify aqueous layer to pH 3 with 1M HCl (precipitates product). Extract with EtOAc.[2]
-
Yield: Typically >90%.
Step 2: Amide Coupling (The Critical Step)[2]
Due to the poor nucleophilicity of 2-amino-5-methylpyridine, standard carbodiimides (EDC/DCC) are often insufficient.[1][2] Two robust methods are presented.
Method A: HATU-Mediated Coupling (Recommended for <10g)
HATU generates a highly reactive At-ester species that facilitates attack by the sluggish aminopyridine.[1][2]
Reagents:
Protocol:
-
Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under N
. -
Add DIPEA and stir for 5 minutes.
-
Add HATU.[2][7] The solution typically turns yellow.[2] Stir for 10–15 minutes to form the activated ester.
-
Add 2-Amino-5-methylpyridine.
-
Heat: Stir at 50–60°C for 4–16 hours. Note: Room temperature coupling may be too slow for this specific amine.[2]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
(x2), water (x2), and brine. Dry over Na SO . -
Purification: Flash chromatography (Hexane/EtOAc).
Method B: Phosphorus Oxychloride (POCl
) Activation (Recommended for Scale-up)
This method generates an acid chloride or phosphoryl intermediate in situ, which is far more reactive than the HATU ester.[1][2]
Reagents:
Protocol:
-
Dissolve the carboxylic acid and aminopyridine in dry Pyridine (0.2 M) at 0°C.
-
Dropwise add POCl
maintaining temp < 5°C.[2] -
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Quench: Carefully pour reaction mixture into crushed ice/water (highly exothermic).
-
Extraction: Extract with DCM. Wash with 0.1M HCl (carefully, to remove pyridine but not deprotect Boc), then NaHCO
.[1][3]
Step 3: N-Boc Deprotection[1][2]
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1][2]
Protocol:
-
Dissolve the intermediate amide in DCM (0.1 M).[2]
-
Add TFA (20% v/v final concentration).[2]
-
Stir at RT for 1–2 hours (monitor by TLC/LCMS for disappearance of starting material).
-
Isolation: Concentrate in vacuo.
Derivatization Strategies
Once the core scaffold is synthesized, the secondary amine of the piperidine serves as a handle for library generation.[2]
| Reaction Type | Reagents | Target Derivative |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc) | N-Alkyl piperidines |
| Sulfonylation | Sulfonyl chloride (R-SO | Sulfonamides |
| Urea Formation | Isocyanate (R-NCO) or Triphosgene/Amine | Ureas |
| S | Heteroaryl-halide (e.g., Chloropyrimidine), Base | N-Heteroaryl piperidines |
Derivatization Pathway Diagram[1][3]
Caption: Common divergent synthesis pathways from the deprotected core scaffold.
Troubleshooting & Optimization
Issue: Low Yield in Amide Coupling
-
Cause: The pyridine nitrogen acts as an electron sink, making the exocyclic amine unreactive.[2][3]
-
Solution:
-
Switch Reagent: Move from EDC to HATU or T3P (Propylphosphonic anhydride).[2]
-
Temperature: Heat the reaction to 50–80°C.
-
Base: Ensure at least 3 equivalents of DIPEA are used to neutralize the HCl/salt forms.
-
Catalyst: Add DMAP (0.1 eq) if using EDC, though this risks racemization (less relevant here as the acid is achiral at the alpha position).[2]
-
Issue: Solubility
-
Observation: The product precipitates during workup or is insoluble in EtOAc.[2]
-
Solution: Use a DCM/Isopropanol (3:1) mixture for extraction.[2][8] The free base of the product is moderately polar; the TFA salt is highly water-soluble.[2]
Issue: Regioselectivity (if using 2,4-diaminopyridines)
-
Context: If the pyridine has multiple amines.
-
Insight: The 2-amino group is generally less nucleophilic than a 4-amino group due to proximity to the ring nitrogen.[2] However, in 5-methyl-2-aminopyridine, there is only one amine.
Analytical Characterization (Expected Data)
-
1H NMR (DMSO-d6):
-
Amide NH: Singlet, typically downfield at
10.0–10.5 ppm. -
Pyridine Ring: Three aromatic protons.[2] The proton at C6 (adjacent to N) will be a doublet at
~8.1 ppm.[2] The methyl group will appear as a singlet at ~2.2 ppm.[2] -
Piperidine Ring: Multiplets at
1.5–3.0 ppm (depending on N-substitution).[1][2]
-
-
LCMS:
References
-
Coupling Reagent Selection: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][9] Organic Process Research & Development. Link[1][2]
-
Reactivity of 2-Aminopyridines: Kuthyala, S., et al. (2022).[1][2][3] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link
-
Lasmiditan Synthesis (Contextual Scaffold): Lilly, E. (2021).[1][2][3] Process for the preparation of lasmiditan and of a synthesis intermediate.[2][4][10] WIPO Patent WO2021116979A1.[2] Link[2]
-
General Amide Synthesis Guide: Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[5][7][11] Tetrahedron. Link[2]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Amide Synthesis [fishersci.dk]
- 3. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Lasmiditan | NROChemistry [nrochemistry.com]
- 5. hepatochem.com [hepatochem.com]
- 6. bachem.com [bachem.com]
- 7. growingscience.com [growingscience.com]
- 8. WO2021116979A1 - Process for the preparation of lasmiditan and of a synthesis intermediate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
